Superior Anti-Proliferative Efficacy of UNC6852 vs. EED226 in EZH2-Mutant DLBCL Models
In a direct head-to-head comparison using the EZH2-mutant DLBCL cell line Pfeiffer, UNC6852 demonstrated superior anti-proliferative efficacy compared to the EED inhibitor EED226 [1]. Both compounds were tested at 3 μM, with UNC6852 achieving approximately 80% inhibition of cell proliferation at day 6, whereas EED226 achieved only approximately 30% inhibition [1]. This differential activity highlights the distinct biological consequences of PRC2 degradation versus catalytic inhibition.
| Evidence Dimension | Inhibition of cell proliferation |
|---|---|
| Target Compound Data | ~80% inhibition at day 6 |
| Comparator Or Baseline | EED226: ~30% inhibition at day 6 |
| Quantified Difference | UNC6852 shows ~50 percentage points greater inhibition |
| Conditions | Pfeiffer (EZH2 A677G mutant) DLBCL cells, 3 μM compound, 6-day treatment; proliferation measured relative to DMSO control [1] |
Why This Matters
This direct comparison provides quantitative justification for selecting UNC6852 over a prototypical EED inhibitor when studying EZH2-mutant DLBCL, as degradation yields a markedly stronger anti-proliferative response than catalytic inhibition alone.
- [1] Potjewyd F, et al. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader. Cell Chem Biol. 2020;27(1):47-56.e15. View Source
